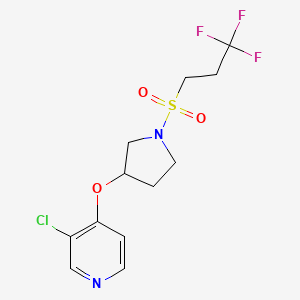
3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C12H14ClF3N2O3S and its molecular weight is 358.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine are currently unknown. This compound is a complex molecule that contains several functional groups, including a pyrrolidine ring , a trifluoropropyl group , and a chloropyridine group Each of these groups could potentially interact with different biological targets
Mode of Action
The mode of action of this compound is not well understood at this time. The compound’s interaction with its targets and any resulting changes would depend on the specific targets it binds to. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s binding affinity and selectivity for its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates
Actividad Biológica
3-Chloro-4-((1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS Number: 2034393-62-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClF3N2O3S with a molecular weight of 358.76 g/mol. The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety linked through a sulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClF₃N₂O₃S |
| Molecular Weight | 358.76 g/mol |
| CAS Number | 2034393-62-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the trifluoropropyl sulfonamide moiety may enhance binding affinity to various receptors and enzymes, potentially modulating their activity. The presence of the chlorinated pyridine structure suggests possible interactions with nucleophilic sites in target proteins.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated efficacy against Helicobacter pylori and other pathogenic bacteria. The mechanism often involves inhibition of bacterial urease activity, leading to reduced survival in acidic environments .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity against human tumor cell lines have revealed that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. The structure-activity relationship (SAR) analysis indicates that modifications in the sulfonamide and pyridine components can significantly influence cytotoxic potency .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyridine derivatives on HeLa and MCF-7 cell lines. Compounds structurally related to this compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against H. pylori. The study found that certain derivatives showed comparable activity to metronidazole, highlighting their potential as alternative treatments for gastric infections .
Propiedades
IUPAC Name |
3-chloro-4-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3S/c13-10-7-17-4-1-11(10)21-9-2-5-18(8-9)22(19,20)6-3-12(14,15)16/h1,4,7,9H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKHRJNZGNECRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













